Cas no 2649062-26-8 (3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole)

3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole 化学的及び物理的性質
名前と識別子
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- 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole
- EN300-1774584
- 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 2649062-26-8
-
- インチ: 1S/C10H11N3O/c14-6-11-10(4-5-10)9-7-2-1-3-8(7)12-13-9/h1-5H2,(H,12,13)
- InChIKey: PSJQOSWFKFHJAF-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2C3=C(CCC3)NN=2)CC1
計算された属性
- せいみつぶんしりょう: 189.090211983g/mol
- どういたいしつりょう: 189.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.1Ų
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1774584-0.5g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1774584-1.0g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1774584-0.05g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1774584-2.5g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1774584-5g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1774584-1g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1774584-10g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1774584-0.25g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1774584-0.1g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1774584-10.0g |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole |
2649062-26-8 | 10g |
$6082.0 | 2023-05-23 |
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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10. Book reviews
3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2649062-26-8 and Product Name: 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole
The compound with the CAS number 2649062-26-8 and the product name 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of an isocyanate group and a cyclopentacpyrazole core makes it a versatile scaffold for further derivatization and exploration of its pharmacological properties.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of cyclopentacpyrazole derivatives in drug discovery. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an isocyanate group at the 1-position of the cyclopentacpyrazole ring enhances its reactivity, allowing for the formation of various functionalized derivatives. This reactivity is particularly useful in designing novel molecules with improved pharmacokinetic profiles and enhanced target specificity.
The synthesis of 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The isocyanate functionality is highly reactive and must be handled under inert conditions to prevent unwanted side reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and improve efficiency.
In terms of biological activity, preliminary studies on 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole have shown promising results in vitro. The compound demonstrates significant inhibitory effects on certain enzymes and receptors associated with various diseases. For instance, it has been found to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. Additionally, its anti-inflammatory properties have been explored in models of acute and chronic inflammation.
The structural motif of cyclopentacpyrazole provides a favorable scaffold for further modifications aimed at optimizing pharmacological activity. By incorporating different substituents at various positions on the ring, chemists can fine-tune the electronic and steric properties of the molecule. This approach has led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.
One of the most intriguing aspects of 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole is its potential as a building block for more complex drug candidates. The isocyanate group can undergo various reactions with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, or thioether linkages. These reactions are crucial in constructing biologically relevant molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole and biological targets. Molecular docking studies have been used to predict binding modes and identify key residues involved in receptor interaction. These insights have guided medicinal chemists in designing more effective derivatives with improved pharmacological profiles.
The development of novel synthetic routes for 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole has been facilitated by the use of green chemistry principles. Researchers have explored solvent-free reactions and catalytic systems that minimize waste generation and energy consumption. Such environmentally friendly approaches are essential for sustainable drug development and align with global efforts to reduce the environmental impact of chemical synthesis.
Future directions in the study of this compound include exploring its potential as an intermediate in the synthesis of more complex pharmaceuticals. Additionally, researchers are investigating its role in drug delivery systems where it could serve as a linker or cross-linking agent to enhance stability or bioavailability. The versatility of 3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole makes it a valuable asset in both academic research and industrial drug development.
In conclusion,3-(1-isocyanatocyclopropyl)-1H H ,4 H ,5 H ,6 H -cyclopentacpyrazole (CAS No. 2649062-26-8) represents a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it an attractive scaffold for further derivatization and exploration of its pharmacological properties. Ongoing research efforts aim to unlock its full potential as a lead compound or intermediate in drug development. The combination of innovative synthetic methodologies, computational studies, and green chemistry principles ensures that this compound will continue to be a subject of intense investigation in the coming years.
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